molecular formula C12H19NO B13016581 N-(2-Methoxy-3-methylbenzyl)propan-2-amine

N-(2-Methoxy-3-methylbenzyl)propan-2-amine

Cat. No.: B13016581
M. Wt: 193.28 g/mol
InChI Key: ARSIYGDHLHPUEB-UHFFFAOYSA-N
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Description

N-(2-Methoxy-3-methylbenzyl)propan-2-amine is a chemical compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . This compound is characterized by the presence of a methoxy group and a methyl group attached to a benzyl ring, which is further connected to a propan-2-amine moiety. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-3-methylbenzyl)propan-2-amine typically involves the reaction of 2-methoxy-3-methylbenzyl chloride with propan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-3-methylbenzyl)propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2-Methoxy-3-methylbenzyl)propan-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-Methoxy-3-methylbenzyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methoxy-3-methylbenzyl)propan-2-amine is unique due to the specific positioning of the methoxy and methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-Methoxy-3-methylbenzyl)propan-2-amine, commonly referred to as a substituted phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NOC_{13}H_{19}NO. The compound features a methoxy group and a branched propanamine structure, which are critical for its biological interactions. The structural characteristics influence its pharmacokinetics and receptor binding affinities.

Research indicates that this compound exhibits activity through various mechanisms:

  • Adrenergic Receptor Interaction : The compound demonstrates binding affinity to β-adrenergic receptors, which play a significant role in cardiovascular and metabolic regulation. Studies have shown that it can act as a partial agonist at these receptors, influencing glucose metabolism and potentially aiding in diabetes management .
  • Serotonin Receptor Modulation : There is evidence suggesting that this compound may also interact with serotonin receptors (5-HT), which are implicated in mood regulation and neuropsychiatric disorders. Its structural similarity to known serotonin modulators hints at potential anxiolytic or antidepressant effects .

2. Pharmacological Effects

The biological effects of this compound can be categorized as follows:

  • Antidiabetic Properties : Animal studies have shown that this compound can lower fasting blood glucose levels, indicating potential use in managing Type 2 diabetes. It appears to exert its effects by enhancing insulin sensitivity and reducing hepatic gluconeogenesis .
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective capabilities, possibly through modulation of neuroinflammatory pathways. This activity could be beneficial in neurodegenerative conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
β-Adrenergic ActivityPartial agonism; affects glucose metabolism
Serotonin ModulationPotential anxiolytic effects
AntidiabeticReduces fasting blood glucose
NeuroprotectionModulates neuroinflammation

Synthesis and Evaluation

The synthesis of this compound typically involves the alkylation of propanamine with a substituted benzyl chloride. The purity and yield of the synthesized compound are critical for accurate biological evaluations.

Synthesis Route Example

  • Starting Materials : Propan-2-amine, 2-methoxy-3-methylbenzyl chloride.
  • Reagents : Base (e.g., potassium carbonate), solvent (e.g., acetone).
  • Procedure :
    • Mix starting materials in a suitable solvent.
    • Heat under reflux for several hours.
    • Purify the product using column chromatography.

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Specific areas for future investigation include:

  • Long-term Toxicity Studies : Understanding the safety profile over extended periods.
  • Clinical Trials : Assessing efficacy in human subjects, particularly for diabetes management and neuroprotection.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-[(2-methoxy-3-methylphenyl)methyl]propan-2-amine

InChI

InChI=1S/C12H19NO/c1-9(2)13-8-11-7-5-6-10(3)12(11)14-4/h5-7,9,13H,8H2,1-4H3

InChI Key

ARSIYGDHLHPUEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CNC(C)C)OC

Origin of Product

United States

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